molecular formula C16H10Cl2N2O B311697 3,4-dichloro-N-(quinolin-8-yl)benzamide

3,4-dichloro-N-(quinolin-8-yl)benzamide

Cat. No.: B311697
M. Wt: 317.2 g/mol
InChI Key: FTCRLBXJOFJNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-N-quinolin-8-ylbenzamide is a chemical compound with the molecular formula C16H10Cl2N2O and a molecular weight of 317.2 g/mol It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzamide ring and a quinoline moiety attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(quinolin-8-yl)benzamide can be achieved through a copper-mediated tandem C(sp2)–H amination reaction. This method involves the use of N-(quinolin-8-yl)benzamide and amidine hydrochlorides as starting materials. The reaction is carried out under mild conditions, avoiding the use of sensitive and expensive metals . The process is efficient and allows for the construction of complex polycyclic molecules in a single step.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the copper-mediated synthesis route provides a scalable and cost-effective approach for large-scale production. The use of readily available starting materials and the simplicity of the reaction conditions make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-quinolin-8-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid can oxidize the compound to form various oxidized products.

    Reduction: Sodium borohydride in an alcoholic solvent can reduce the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline and benzamide moieties.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamide derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,4-Dichloro-N-quinolin-8-ylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA complex and subsequent cell death . This mechanism is similar to that of quinolone antibiotics, which are effective against bacterial infections.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with high reduction potential.

    8-Aminoquinoline: A common nitrogen-containing heterocyclic framework used in C–H bond activation/functionalization.

Uniqueness

3,4-Dichloro-N-quinolin-8-ylbenzamide is unique due to its specific substitution pattern and the presence of both quinoline and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

3,4-dichloro-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C16H10Cl2N2O/c17-12-7-6-11(9-13(12)18)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21)

InChI Key

FTCRLBXJOFJNHM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2

Origin of Product

United States

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